REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=O)=[CH:4][CH:3]=1.[CH2:12]([NH2:15])[CH2:13][NH2:14]>>[NH2:14][CH2:13][CH2:12][NH:15][C:6](=[O:8])[C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
ice hydrochloric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate in order
|
Type
|
CUSTOM
|
Details
|
to remove the neutral constituents
|
Type
|
EXTRACTION
|
Details
|
extracted several times with chloroform
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CONCENTRATION
|
Details
|
concentrating the chloroform
|
Type
|
CUSTOM
|
Details
|
the residue (7.6 g) is recrystallized from ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNC(C1=CC=C(C=C1)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |